molecular formula C5H10FNO4S2 B2395885 (2-Methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl fluoride CAS No. 2293371-59-0

(2-Methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl fluoride

Cat. No.: B2395885
CAS No.: 2293371-59-0
M. Wt: 231.26
InChI Key: KJANUQWRMOOGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiazolidine compounds .

Mechanism of Action

The mechanism of action of (2-Methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl fluoride involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Used in the synthesis of various bioactive molecules.

Uniqueness

(2-Methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group. This structural feature enhances its reactivity and pharmacological properties, making it a valuable compound for scientific research .

Properties

IUPAC Name

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJANUQWRMOOGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCS1(=O)=O)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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